1-(Benzyloxy)-4-iodo-1H-pyrazole

Organic Synthesis Grignard Chemistry Halogen-Metal Exchange

Direct C4 functionalization of N-hydroxy pyrazoles is hindered by poor regioselectivity and solubility. 1-(Benzyloxy)-4-iodo-1H-pyrazole resolves this bottleneck: the C4 iodine enables low-temperature I-Mg exchange for selective electrophile trapping, while the N-benzyloxy group serves as a masked hydroxyl, liberating N-hydroxy pyrazoles upon deprotection. Far superior to 4-bromo/chloro analogs in cross-coupling efficiency. Also exploited for experimental SAD phasing in protein crystallography due to iodine's strong anomalous scattering. Standard purity ≥95%; shipped ambient.

Molecular Formula C10H9IN2O
Molecular Weight 300.1 g/mol
CAS No. 229171-07-7
Cat. No. B042704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-iodo-1H-pyrazole
CAS229171-07-7
Molecular FormulaC10H9IN2O
Molecular Weight300.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CON2C=C(C=N2)I
InChIInChI=1S/C10H9IN2O/c11-10-6-12-13(7-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyVLRXSAMTKJXSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-4-iodo-1H-pyrazole Overview


1-(Benzyloxy)-4-iodo-1H-pyrazole (CAS 229171-07-7) is a heterocyclic building block featuring a pyrazole ring with a benzyloxy protecting group at the N1 position and an iodine atom at the C4 position. This specific substitution pattern renders it a key intermediate for the regioselective synthesis of 4-substituted pyrazoles [1]. The iodine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the N-benzyloxy group acts as a masked hydroxyl, enabling access to N-hydroxy pyrazoles after deprotection [2].

Procurement Risk: 1-(Benzyloxy)-4-iodo-1H-pyrazole vs Halogen Analogs


Substituting 1-(Benzyloxy)-4-iodo-1H-pyrazole with a 4-bromo or 4-chloro analog is not a straightforward replacement due to fundamentally different reactivity profiles. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, which directly dictates the feasibility and efficiency of key synthetic transformations [1]. For instance, the iodine atom enables selective iodine-magnesium exchange at low temperatures, a critical step for introducing electrophiles at the C4 position that is not efficiently achieved with the corresponding bromo- or chloro-pyrazoles [1]. Furthermore, the strong anomalous scattering signal of iodine is uniquely exploited in macromolecular X-ray crystallography for experimental phasing, a property that lighter halogens lack [2].

Evidence Guide for 1-(Benzyloxy)-4-iodo-1H-pyrazole


Iodine-Magnesium Exchange Efficiency

The iodine substituent in 1-(benzyloxy)-4-iodo-1H-pyrazole undergoes efficient iodine-magnesium exchange with iPr-MgCl at -78°C. The resulting 4-magnesiated pyrazole intermediate can be quenched with various electrophiles, providing a direct route to 4-substituted 1-(benzyloxy)pyrazoles that are otherwise difficult to access [1]. This is a key differentiator from the 4-bromo and 4-chloro analogs, which exhibit much slower or negligible exchange under comparable mild conditions [1].

Organic Synthesis Grignard Chemistry Halogen-Metal Exchange

Acylation via Metalation/Transmetalation

The 1-(benzyloxy)pyrazole scaffold, a direct precursor to the 4-iodo derivative, demonstrates high efficiency in metalation/transmetalation/cross-coupling protocols for acylation. This establishes a baseline reactivity for the protected pyrazole core, with the 4-iodo derivative offering an additional orthogonal functionalization handle [1].

Organic Synthesis Cross-Coupling Acylation

4-Iodopyrazole in SAD Phasing

The 4-iodopyrazole core, as found in 1-(benzyloxy)-4-iodo-1H-pyrazole, provides a strong anomalous scattering signal that is sufficient for experimental single-wavelength anomalous dispersion (SAD) phasing to determine high-resolution protein structures [1]. This capability is a direct consequence of the iodine atom, which is not present in the more common chloro or methyl analogs.

Structural Biology X-ray Crystallography Fragment Screening

Application Scenarios for 1-(Benzyloxy)-4-iodo-1H-pyrazole


Synthesis of 4-Substituted 1-Hydroxypyrazoles

This compound is the premier starting material for generating libraries of 4-substituted 1-hydroxypyrazoles. The synthetic sequence involves: 1) Iodine-magnesium exchange on 1-(benzyloxy)-4-iodo-1H-pyrazole, 2) Trapping the resulting Grignard reagent with an electrophile to install the desired C4 substituent, and 3) Subsequent removal of the N-benzyl protecting group to reveal the free N-hydroxy pyrazole [1]. This route is far more efficient and versatile than attempting direct functionalization of 1-hydroxypyrazole, which suffers from poor regioselectivity and solubility issues [2].

Advanced Intermediates for Medicinal Chemistry

Procurement is strategically justified for the synthesis of complex molecules, such as the azaxanthone class of compounds. As demonstrated in the literature, the 4-iodo compound is an essential intermediate that is converted in high yield to a key 4-magnesiated species for subsequent cross-coupling reactions, enabling the construction of novel heterocyclic systems [1].

Halogen-Enriched Fragment Libraries for X-ray Crystallography

Given the established utility of the 4-iodopyrazole core in experimental SAD phasing, 1-(benzyloxy)-4-iodo-1H-pyrazole is a highly valuable precursor for creating halogen-enriched fragment libraries. The iodine atom provides a strong anomalous signal for rapid structure determination of protein-ligand complexes, while the benzyl group can be modified or removed to probe binding interactions [1].

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